2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene

Description

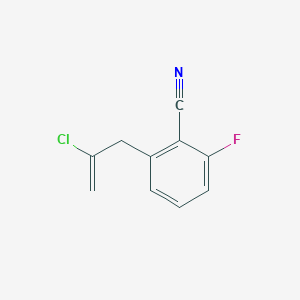

2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene is a halogenated aromatic compound with the molecular formula C₁₀H₆ClFN. Its structure features a propene backbone substituted with a chlorine atom at position 2 and a 2-cyano-3-fluorophenyl group at position 2.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVJWDBGYNBGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C(=CC=C1)F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in pharmacology based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a cyano group, and a fluorinated phenyl ring attached to a propene moiety. Its molecular formula is with a molecular weight of approximately 202.62 g/mol. The electron-withdrawing nature of the cyano and fluorine groups contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, which can lead to changes in cellular signaling pathways and functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of cyanoacrylonitriles have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 4.69 to 22.9 µM against bacteria such as E. coli and S. aureus .

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| Compound A | 0.0195 | Antibacterial |

| Compound B | 0.0048 | Antifungal |

| This compound | TBD | TBD |

Anti-Cancer Potential

The compound has been explored for its potential anti-cancer properties. Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK activity may prevent tumor growth and proliferation in various cancer types .

Case Studies

- In vitro Studies : Preliminary studies involving analogs of this compound demonstrated promising results in inhibiting cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer agents.

- Enzyme Interaction Studies : Research has indicated that the compound interacts with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential :

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electron-withdrawing effects of the cyano and fluorine groups may enhance the compound's ability to interact with biological targets such as enzymes or receptors.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

| Aspergillus niger | 30 |

These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal pathogens, making it a candidate for further investigation in antimicrobial therapies.

Anticancer Research

Cytotoxicity Studies :

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following IC50 values were observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cellular systems. Potential mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors, altering signaling pathways.

- Gene Expression Modulation : Influencing gene expression profiles, potentially affecting cellular behavior.

These interactions can lead to significant biological outcomes, including alterations in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to analogs with variations in substituents on the phenyl ring and propene chain:

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The cyano group in the target compound enhances polarity and reactivity compared to methyl or additional halogen substituents .

Physical and Chemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

Key Observations :

- The cyano group in the target compound likely increases boiling point and density compared to methyl-substituted analogs due to stronger intermolecular forces.

- Halogenated analogs (e.g., ) exhibit lower polarity but similar boiling points, suggesting chloro/fluoro substituents dominate over cyano in certain contexts.

Commercial and Research Status

Q & A

Q. What are common synthetic routes for 2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene?

A base-catalyzed nucleophilic substitution is typically employed. For structurally similar compounds, reactions between halogenated intermediates (e.g., 2-cyano-3-fluorobenzyl chloride) and allyl derivatives are conducted in polar aprotic solvents (e.g., dichloromethane) with bases like KCO to facilitate deprotonation and substitution. Reaction optimization includes temperature control (~25–50°C) and inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry. Fourier-Transform Infrared (FTIR) spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography (for crystalline derivatives) resolves absolute configuration, as demonstrated in cyclopropane analogs .

Q. How can researchers validate the purity and identity of this compound?

Q. What are typical chemical reactions involving this compound?

The chloro and cyano groups enable substitution (e.g., SN2 with amines or thiols) and addition reactions (e.g., electrophilic halogenation at the propene double bond). Fluorophenyl groups may undergo directed ortho-metalation for further functionalization, as seen in related aryl halides .

Q. What are recommended handling and storage protocols?

Store under inert gas (N/Ar) at 2–8°C in amber glass to prevent photodegradation. Use anhydrous solvents to avoid hydrolysis. Stability studies for analogs suggest limited shelf life (>6 months) under these conditions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., substitution vs. elimination) be resolved during synthesis?

Kinetic control via low temperatures (~0°C) favors substitution, while steric hindrance from bulky bases (e.g., NaH) minimizes elimination. Solvent polarity adjustments (e.g., DMF for polar transition states) and catalytic systems (e.g., phase-transfer catalysts) enhance selectivity .

Q. What computational methods predict the reactivity of the fluorophenyl and cyano groups?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects on reaction kinetics, as applied to indoor surface chemistry studies .

Q. How is stereochemical control achieved in derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) enforce enantioselectivity. X-ray crystallography of intermediates, such as cyclopropane-carboxamides, validates stereochemical outcomes .

Q. What strategies mitigate data contradictions in bioactivity studies?

Structure-Activity Relationship (SAR) studies isolate electronic vs. steric effects. Dose-response assays (e.g., IC) under standardized conditions (pH, temperature) reduce variability. Confocal microscopy tracks cellular uptake in pharmacodynamic models .

Q. How can continuous flow systems improve scalability for industrial research?

Microreactors enhance heat/mass transfer, reducing side products (e.g., dihalogenation). In-line analytics (e.g., FTIR flow cells) enable real-time monitoring. Industrial methods for trifluoromethyl ketones demonstrate 20–30% yield improvements via flow chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.